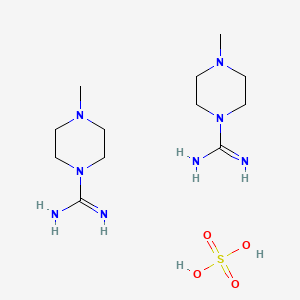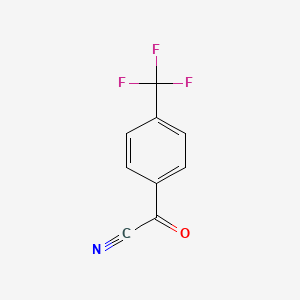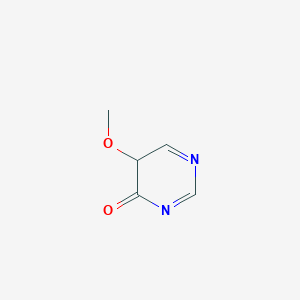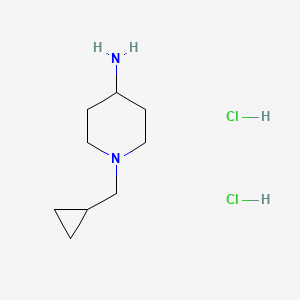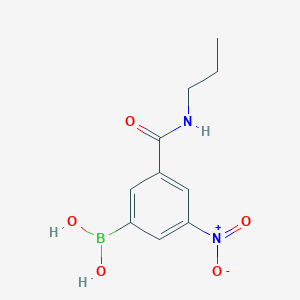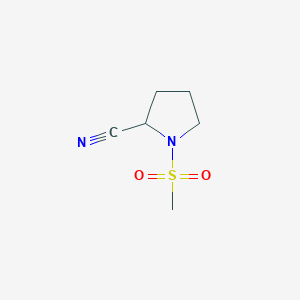
1-(Methylsulfonyl)pyrrolidine-2-carbonitrile
Vue d'ensemble
Description
1-(Methylsulfonyl)pyrrolidine-2-carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C6H10N2O2S and a molecular weight of 174.22 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCS(=O)(=O)N1CCCC1C(O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C6H10N2O2S) and molecular weight (174.22) .Applications De Recherche Scientifique
Chemical and Biological Properties
The saturated five-membered pyrrolidine ring, found in compounds like 1-(Methylsulfonyl)pyrrolidine-2-carbonitrile, is widely used in medicinal chemistry for designing compounds to treat human diseases. Its popularity stems from the ability to explore pharmacophore space efficiently due to sp^3-hybridization, its contribution to the stereochemistry of molecules, and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”. This review highlights the versatility of the pyrrolidine scaffold in drug discovery, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in producing bioactive molecules with target selectivity. The structural and stereoisomeric variations of pyrrolidine derivatives significantly influence their biological activity, making them valuable in the design of new compounds with diverse biological profiles (Petri et al., 2021).
Environmental Impact and Treatment Approaches
Perfluorinated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) highlight the environmental persistence of derivatives from similar chemical structures. These compounds, due to their widespread use in industrial and consumer products, pose significant health and environmental risks. Recent studies focus on understanding their developmental toxicity, environmental fate, and effective removal methods from water bodies. The persistence of PFOS and PFOA in the environment has led to increased regulatory scrutiny and the development of novel treatment technologies, including adsorption and advanced oxidation processes, to mitigate their impact (Lau et al., 2004), (Kucharzyk et al., 2017).
Material Science and Polymer Research
The sulfone and nitrile functional groups in this compound offer avenues for chemical modifications, crucial in the development of polymers with specific characteristics. In material science, such modifications are fundamental in enhancing the properties of nanofiltration membranes and other polymer-based technologies. Chemical and physicochemical modification methods, including sulfonation and carboxylation, have been explored to increase the hydrophilicity of membranes, improving their performance in various applications. This work underlines the importance of functional group manipulation in designing advanced materials with desirable properties (Bruggen, 2009).
Mécanisme D'action
Pyrrolidine Compounds
Pyrrolidine is a class of organic compounds that contain a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Sulfonyl Compounds
Sulfonyl compounds, such as “1-(Methylsulfonyl)pyrrolidine-2-carbonitrile”, contain a sulfonyl functional group. This group is known for its ability to form stable, covalent bonds with other elements, including nitrogen, oxygen, and carbon. This makes sulfonyl compounds versatile in chemical reactions and potentially useful in pharmaceutical applications .
Analyse Biochimique
Cellular Effects
1-(Methylsulfonyl)pyrrolidine-2-carbonitrile influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream gene expression. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for this compound in research applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
1-methylsulfonylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYATXHXDDTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



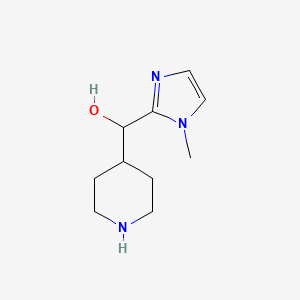

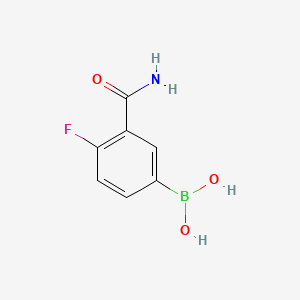

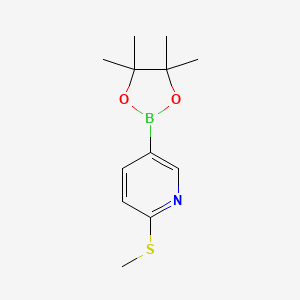
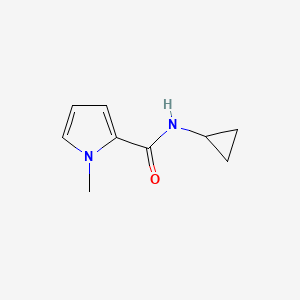
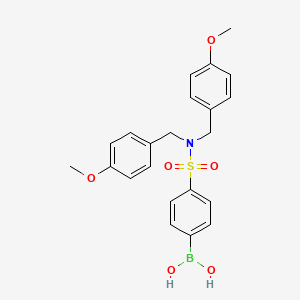
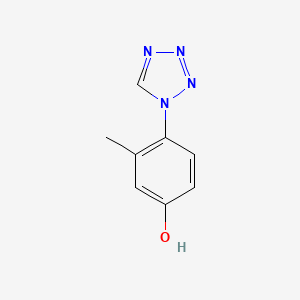
![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)
